![molecular formula C16H22ClN3O2 B052152 Renzaprid CAS No. 112727-80-7](/img/structure/B52152.png)
Renzaprid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Renzapridum, specifically [3H] renzapridum (BRL 24924), involves catalytic tritio dehalogenation of a corresponding halogenated analogue. This process achieves high specific activity tritiated Renzapridum suitable for receptor binding studies (Freer & Nash, 1997).
Molecular Structure Analysis
Renzapridum's pharmacological profile is partly determined by its molecular structure, which interacts with serotonin receptors. It acts as a full serotonin 5-HT4 receptor agonist on the gut and a 5-HT3 receptor antagonist. Its structure facilitates selective affinity for serotonergic receptors, particularly human 5-HT3 and guinea-pig 5-HT4 receptors, influencing its gut motility-stimulating actions (Meyers & Hickling, 2008).
Chemical Reactions and Properties
Renzapridum undergoes limited metabolism by liver microsomes, indicating minimal non-microsomal metabolism. Its metabolic products have much lower affinity for 5-HT receptors compared to Renzapridum, suggesting that its therapeutic profile is unlikely to be affected by its minor metabolites or interactions with major drug-metabolizing enzymes in the liver at therapeutic doses (Meyers & Hickling, 2008).
Physical Properties Analysis
Renzapridum's physical properties, including its solubility, stability, and form, play a crucial role in its bioavailability and pharmacokinetics. However, specific details on the physical properties of Renzapridum were not directly found in the available literature. Generally, these properties would influence how Renzapridum is formulated and administered for clinical or research purposes.
Chemical Properties Analysis
The chemical properties of Renzapridum, including its reactivity with other compounds, stability under various conditions, and interaction with biological molecules, underpin its mechanism of action as a prokinetic agent and 5-HT receptor modulator. Its selective inhibition and activation of serotonin receptors are key to its effect on gastrointestinal motility and transit, as demonstrated in pharmacological studies (Meyers & Hickling, 2008).
Wissenschaftliche Forschungsanwendungen
Behandlung von Magen-Darm-Erkrankungen
Renzaprid wird zur Behandlung von Magen-Darm-Erkrankungen, insbesondere von Erkrankungen der Darmmotilität, eingesetzt . Es ist ein oral bioverfügbares kleines Molekül, das die Darmmotilität anregt und Übelkeit reduziert .
Behandlung der chronisch entzündlichen Darmerkrankung (CED)
This compound wird wegen seines potenziellen Einsatzes bei der Behandlung der chronisch entzündlichen Darmerkrankung (CED) untersucht . CED ist eine langfristige, schwächende Erkrankung des Magen-Darm-Trakts, die fast 7 Millionen Menschen weltweit betrifft .
Behandlung des Reizdarmsyndroms (RDS)
This compound befindet sich in der klinischen Entwicklung zur Behandlung des Reizdarmsyndroms (RDS) . Es wurde in früheren in-vitro-Studien, an einer Vielzahl von Tierarten und an humanen geklonten Rezeptoren als ein voller 5-Hydroxytryptamin-Typ-4 (5-HT4)-Agonist und 5-HT3-Antagonist charakterisiert .
Kardiovaskuläres Sicherheitsprofil
Die kardiovaskuläre Sicherheit von this compound wurde in einer vierarmigen randomisierten Crossover-Elektrokardiographie-Studie an gesunden Probanden untersucht . Die Studien deuten darauf hin, dass therapeutische Dosen von this compound die kardialen Aktionspotenziale wahrscheinlich nicht verlängern und daher auch bei klinischer Anwendung wahrscheinlich keine kardialen Arrhythmien verursachen .
Drogenstoffwechsel
Die Metaboliten von this compound sind unbedeutend und tragen wahrscheinlich nicht zu seinem therapeutischen Profil bei oder führen bei therapeutischen Dosen zu einer Interaktion von this compound mit anderen Arzneimitteln, die die wichtigsten arzneimittelmetabolisierenden Enzyme in der Leber hemmen .
Wirkmechanismus
Renzapride, also known as Renzapridum, is a compound with a unique mechanism of action that has been studied for its potential therapeutic applications .
Target of Action
Renzapride primarily targets the serotonin receptors 5-HT4 and 5-HT3 . It acts as a full agonist on the 5-HT4 receptor and a partial antagonist on the 5-HT3 receptor . It also has some affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors .
Mode of Action
Renzapride interacts with its targets by stimulating the 5-HT4 receptors and inhibiting the 5-HT3 receptors . This dual action results in enhanced gastrointestinal motility .
Biochemical Pathways
It is known that the compound’s action on the serotonin receptors influences the gastrointestinal tract’s motility .
Result of Action
Renzapride’s action results in enhanced stomach emptying and reduced oro-caecal transit time . These effects can potentially alleviate symptoms in conditions such as constipation-predominant irritable bowel syndrome (IBS-C) .
Biochemische Analyse
Biochemical Properties
Renzapride interacts with several enzymes and proteins, primarily serotonin receptors. It has high affinity for human 5-HT3 and guinea-pig 5-HT4 receptors . It also exhibits inhibitory properties at 5-HT2B receptors and has some affinity for 5-HT2A and 5-HT2C receptors .
Cellular Effects
Renzapride influences cell function by acting on the upper gastrointestinal tract. It enhances stomach emptying in normal subjects . Doses of 2 and 5 mg decrease the volume of gastric contents aspirated 80 min after a test meal by 21 and 37% respectively . Renzapride also reduces the oro-caecal transit time in a dose-related manner .
Molecular Mechanism
Renzapride exerts its effects at the molecular level through its interactions with serotonin receptors. As a full serotonin 5-HT4 receptor agonist and partial serotonin 5-HT3 receptor antagonist, it can influence the activity of these receptors and thereby alter cellular processes .
Temporal Effects in Laboratory Settings
It has been shown to reduce the oro-caecal transit time in a dose-related manner, suggesting that its effects may change over time .
Metabolic Pathways
Renzapride is involved in the serotonin pathway, interacting with several serotonin receptors
Eigenschaften
IUPAC Name |
4-amino-N-[(4R,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSKEXSLDPEFPT-IINYFYTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)N[C@@H]2CCN3CCC[C@H]2C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318522 | |
Record name | Renzapride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
112727-80-7 | |
Record name | Renzapride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112727-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Renzapride [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112727807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Renzapride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RENZAPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9073C0W4E9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.